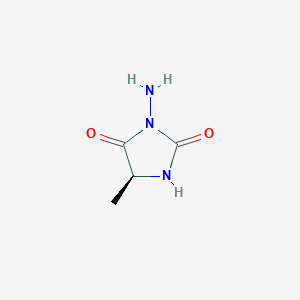![molecular formula C8H7N3O2 B1500467 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione CAS No. 67074-71-9](/img/structure/B1500467.png)
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
描述
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a chemical compound that falls under the category of pyrazolo[3,4-b]pyridine derivatives . These derivatives have been synthesized and evaluated for their biological activities, particularly as inhibitors of Tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, involves scaffold hopping and computer-aided drug design . A total of 38 such derivatives were synthesized in one study . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and similar compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .科学研究应用
Structural and Tautomeric Studies
Research has shown that compounds structurally related to 1-Methylpyrido[2,3-b]pyrazine-2,3-dione are subject to studies involving intramolecular hydrogen bonding and tautomerism. These studies are crucial for understanding the chemical behavior and stability of these compounds under various conditions. For example, the study of acylpyran-diones and acylpyridinediones has provided insights into the effects of intramolecular hydrogen bonds on chemical shifts and tautomerism, which are essential for the design of new molecules with tailored properties (Hansen, Bolvig, & Kappe, 1995).
Synthesis and Structural Analysis
The synthesis of derivatives and structural analysis of compounds similar to 1-Methylpyrido[2,3-b]pyrazine-2,3-dione has been extensively researched. For instance, the one-pot synthesis approach for creating complex molecules like 6,12-dihydro-1,3,7,9-tetramethyl-5H, 11H-dipyrido[1,2-a:1',2'-d]pyrazine-2,8-dione demonstrates the compound's versatility and potential for further chemical modifications. Such research not only expands the chemical space of these compounds but also explores their crystalline structures through X-ray analysis, providing a basis for understanding their chemical reactivity and interaction capabilities (Oresic, Danilovski, Dumić, & Košutić-Hulita, 2001).
Potential in Organic Electronics
Compounds with electron-affinity properties related to 1-Methylpyrido[2,3-b]pyrazine-2,3-dione have been synthesized for their high electron affinity, which is crucial for organic electronics applications. The introduction of electron-deficient moieties like the pyrazine ring and electron-withdrawing groups can significantly enhance the electron affinity, making these compounds suitable for use as electron-transporting materials in optoelectronic devices. The exploration of their liquid crystalline behavior and charge transport capabilities highlights the potential of such molecules in the development of advanced electronic materials (Shao, Chang, & Chi, 2012).
Luminescent Properties
The exploration of luminescent properties in pyrazolopyridopyridazine diones and their derivatives reveals potential applications in photoluminescence. Synthesizing these compounds and studying their UV–Vis absorption, emission spectra, and quantum yield illuminates the substituent effect on fluorescence intensity. This research opens avenues for employing such compounds in luminescent materials, potentially useful in sensing, bioimaging, and optoelectronic devices (Tseng et al., 2020).
属性
IUPAC Name |
1-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQBDLZRKDSFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)C1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668054 | |
| Record name | 1-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | |
CAS RN |
67074-71-9 | |
| Record name | 1-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dihydropyrimido[4,5-d]pyrimidin-4-ol](/img/structure/B1500387.png)








![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)



